Cas no 863020-00-2 (6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3,6-dihydro-
- 863020-00-2
- 6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- F0656-1239
- 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- AKOS024593639
- 6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
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- インチ: 1S/C19H15ClFN5O2/c1-2-28-13-8-6-12(7-9-13)26-18-17(23-24-26)19(27)25(11-22-18)10-14-15(20)4-3-5-16(14)21/h3-9,11H,2,10H2,1H3
- InChIKey: WWDUJIOZYNMYCB-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=C(F)C=CC=C2Cl)C(=O)C2N=NN(C3=CC=C(OCC)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 399.0898306g/mol
- どういたいしつりょう: 399.0898306g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 601.1±65.0 °C(Predicted)
- 酸性度係数(pKa): -3.38±0.20(Predicted)
6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0656-1239-2μmol |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-5μmol |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-10mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-1mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-40mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-5mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-15mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-100mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-20mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0656-1239-30mg |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
863020-00-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
6-(2-Chloro-6-Fluorophenyl)methyl-3-(4-Ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one: A Comprehensive Overview
The compound with CAS No. 863020-00-2, known as 6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a triazolopyrimidine core and substituted aromatic rings. The presence of chlorine and fluorine substituents on the phenyl groups introduces unique electronic properties and enhances its reactivity in chemical reactions.
Recent studies have highlighted the importance of triazolopyrimidine derivatives in drug discovery. These compounds are known for their ability to modulate key biological targets such as kinases and proteases. The 4-ethoxyphenyl group in this molecule contributes to its lipophilicity and solubility profiles, making it an attractive candidate for further exploration in medicinal chemistry. Additionally, the chloro and fluoro substituents on the phenyl ring enhance its stability and selectivity towards specific biological pathways.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and regulation. Dysregulation of kinase activity is associated with various diseases such as cancer and inflammatory disorders. By targeting these enzymes, compounds like 6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one could offer novel therapeutic strategies for treating these conditions.
The synthesis of this compound involves a series of carefully designed organic reactions. The construction of the triazolopyrimidine core typically requires a combination of nucleophilic aromatic substitution and cyclization reactions. The introduction of the chloro, fluoro, and ethoxy substituents is achieved through directed metallation or electrophilic aromatic substitution methods. These steps require precise control over reaction conditions to ensure high yields and purity.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has shown that triazolopyrimidine derivatives can undergo hydrolytic cleavage under specific pH conditions. The presence of electron-withdrawing groups like chlorine and fluorine may influence the rate of degradation by altering the molecule's reactivity towards hydrolytic agents.
In terms of structural analysis, modern computational tools such as density functional theory (DFT) have been employed to study the electronic properties of this compound. These studies reveal that the triazolopyrimidine core exhibits significant conjugation effects due to the alternating single and double bonds within the ring system. This conjugation enhances the molecule's ability to absorb light in the UV-visible spectrum and could be exploited for applications in optoelectronics.
The pharmacokinetic profile of this compound has also been a subject of recent investigations. Studies using animal models suggest that it has moderate oral bioavailability due to its lipophilic nature. However, further optimization may be required to improve its absorption and reduce potential toxicity.
In conclusion, 6-(2-chloro-6-fluorophenyl)methyl-3-(4-ethoxyphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one represents a fascinating example of how advanced synthetic techniques can yield molecules with unique properties suitable for diverse applications. As research continues to uncover new insights into its structure-function relationships and biological activities
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